molecular formula C16H15ClN6O3S4 B2819454 2-(4-chlorophenoxy)-N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 389072-48-4

2-(4-chlorophenoxy)-N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2819454
CAS RN: 389072-48-4
M. Wt: 503.03
InChI Key: FGCDFDBURAJVAN-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H15ClN6O3S4 and its molecular weight is 503.03. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Agents

Compounds with thiadiazole structures, similar to the one , have been synthesized and evaluated for antimicrobial properties. For example, a study by Sah et al. (2014) involved the synthesis of formazans from a Mannich base of thiadiazole as antimicrobial agents, showing moderate activity against bacterial and fungal strains, which implies potential antimicrobial applications for related compounds (Sah, P., Bidawat, P., Seth, M., & Gharu, C. P., 2014).

Corrosion Inhibition

Thiazole and thiadiazole derivatives have been studied for their corrosion inhibition performance on metals, such as iron. A study by Kaya et al. (2016) using quantum chemical calculations and molecular dynamics simulations showed that these compounds can effectively inhibit corrosion, suggesting potential applications in materials science and engineering (Kaya, S., Kaya, C., Guo, L., et al., 2016).

Anti-inflammatory and Analgesic Agents

Research by Shkair et al. (2016) on substituted thiadiazoles demonstrated significant anti-inflammatory and analgesic activities in vitro, indicating potential pharmaceutical applications for related compounds in managing pain and inflammation (Shkair, A. M. H., Shakya, A., Raghavendra, N. M., & Naik, R., 2016).

Antioxidant Properties

A study by Lelyukh et al. (2021) on thiadiazole derivatives revealed compounds with strong antioxidant properties, comparable to ascorbic acid, suggesting potential applications in preventing oxidative stress and related diseases (Lelyukh, M., Matiichuk, Y., Flud, V., et al., 2021).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O3S4/c1-2-27-15-22-21-14(29-15)19-12(25)8-28-16-23-20-13(30-16)18-11(24)7-26-10-5-3-9(17)4-6-10/h3-6H,2,7-8H2,1H3,(H,18,20,24)(H,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCDFDBURAJVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

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